
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a chemical compound belonging to the dibenzoxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available precursors. The use of microwave-assisted synthesis can be scaled up to enhance efficiency and yield. Additionally, copper-catalyzed reactions and Ugi four-component reactions followed by intramolecular O-arylation are also employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted dibenzoxazepine derivatives.
Scientific Research Applications
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an antidepressant, analgesic, and calcium channel antagonist.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with neurotransmitter receptors, ion channels, and enzymes.
Pathways Involved: The compound modulates neurotransmitter release, inhibits enzyme activity, and alters ion channel function, leading to its pharmacological effects.
Comparison with Similar Compounds
Dibenz(b,f)(1,4)oxazepine: The parent compound with similar structural features.
10-Methyl-10H,11H-dibenz(b,f)(1,4)oxazepine: A methylated derivative with comparable properties.
10-Propyl-10H,11H-dibenz(b,f)(1,4)oxazepine: A propylated derivative with distinct pharmacological activities.
Uniqueness: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine stands out due to its unique ethyl substitution, which influences its pharmacokinetics and pharmacodynamics. This modification enhances its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
140412-83-5 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5-ethyl-6H-benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C15H15NO/c1-2-16-11-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 |
InChI Key |
FGTLOLUVRMGQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


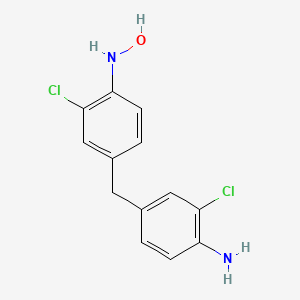

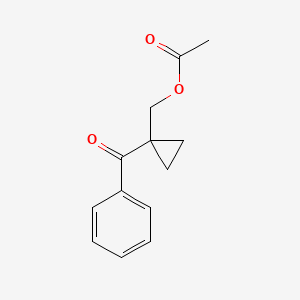
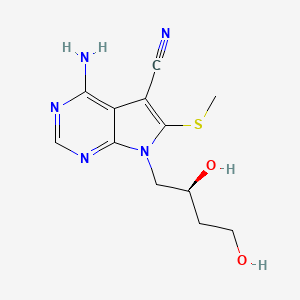
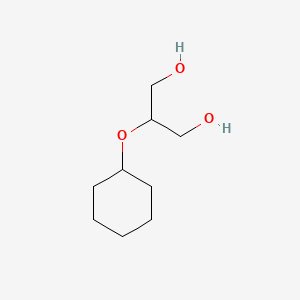


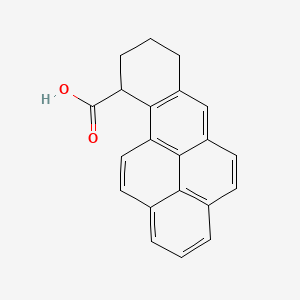
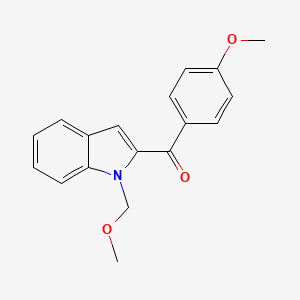


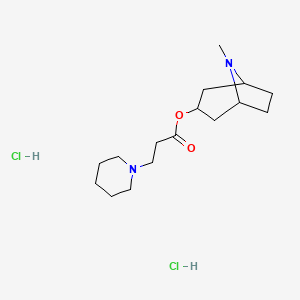
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

